molecular formula C14H13N3OS2 B12909768 Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- CAS No. 124959-56-4

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-

Cat. No.: B12909768
CAS No.: 124959-56-4
M. Wt: 303.4 g/mol
InChI Key: OGTKCQGXQZYQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol is a heterocyclic compound that features a pyrimidine ring substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then further reacted with ethylacetoacetate to form pyrimidopyrimidines. The final step involves nucleophilic substitution reactions to introduce the ethanolamine moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

124959-56-4

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C14H13N3OS2/c18-6-5-15-14-16-10(12-3-1-7-19-12)9-11(17-14)13-4-2-8-20-13/h1-4,7-9,18H,5-6H2,(H,15,16,17)

InChI Key

OGTKCQGXQZYQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NCCO)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.